Cas no 872702-00-6 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

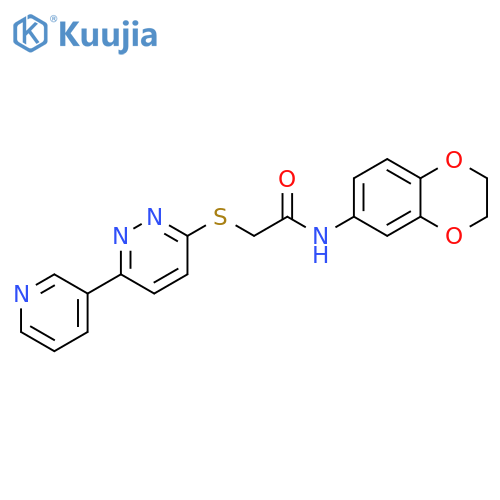

872702-00-6 structure

商品名:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide

CAS番号:872702-00-6

MF:C19H16N4O3S

メガワット:380.420342445374

CID:5509852

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide

-

- インチ: 1S/C19H16N4O3S/c24-18(21-14-3-5-16-17(10-14)26-9-8-25-16)12-27-19-6-4-15(22-23-19)13-2-1-7-20-11-13/h1-7,10-11H,8-9,12H2,(H,21,24)

- InChIKey: BPJDYLGLZBHKJL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2OCCOC2=C1)(=O)CSC1=NN=C(C2=CC=CN=C2)C=C1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2005-0101-2mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |

872702-00-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2005-0101-3mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |

872702-00-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2005-0101-2μmol |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |

872702-00-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2005-0101-1mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |

872702-00-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

872702-00-6 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量